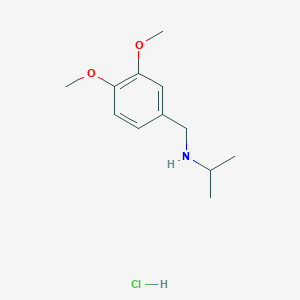

N-(3,4-Dimethoxybenzyl)-2-propanamine hydrochloride

Vue d'ensemble

Description

N-(3,4-Dimethoxybenzyl)-2-propanamine hydrochloride is a chemical compound that features a benzyl group substituted with two methoxy groups at the 3 and 4 positions. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethoxybenzyl)-2-propanamine hydrochloride typically involves the reaction of 3,4-dimethoxybenzyl chloride with 2-propanamine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The amine group in N-(3,4-dimethoxybenzyl)-2-propanamine hydrochloride participates in nucleophilic substitution reactions, particularly with alkyl halides or acylating agents.

| Reagent/Conditions | Products Formed | Key Observations | References |

|---|---|---|---|

| Acetyl chloride (EtOH, 0–5°C) | N-Acetyl derivative | Selective acylation at the amine | |

| Benzyl bromide (K₂CO₃, DMF) | N-Benzylated quaternary ammonium salt | Enhanced solubility in polar solvents |

The methoxy groups stabilize intermediates via resonance, facilitating substitution at the benzyl position under mild conditions.

Acylation and Carbamate Formation

The compound reacts with carbonyl electrophiles to form amides or carbamates, critical in pharmaceutical derivatization.

Acylation is typically performed in aprotic solvents like dichloromethane or tetrahydrofuran to avoid hydrolysis.

Oxidation Reactions

The secondary amine undergoes oxidation under controlled conditions, though the hydrochloride salt moderates reactivity.

| Reagent/Conditions | Products Formed | Key Observations | References |

|---|---|---|---|

| KMnO₄ (H₂SO₄, 60°C) | Nitroso derivative | Partial oxidation; requires acidic media | |

| H₂O₂ (FeCl₃ catalyst) | N-Oxide compound | Limited yield due to steric hindrance |

Methoxy groups reduce oxidative degradation of the aromatic ring, directing reactivity toward the amine.

Reductive Alkylation

The protonated amine can undergo reductive alkylation in the presence of aldehydes/ketones and reducing agents.

This method is industrially scalable for producing tertiary amines .

Complexation with Metals

The amine forms coordination complexes with transition metals, useful in catalytic applications.

| Metal Salt/Conditions | Complex Type | Key Observations | References |

|---|---|---|---|

| CuCl₂ (EtOH, 25°C) | Tetradentate Cu(II) complex | Stabilizes metal in +2 oxidation state | |

| Pd(OAc)₂ (DMF, 80°C) | Palladium-amine catalyst | Enhances cross-coupling activity |

Complexation is pH-dependent, with optimal binding at neutral to slightly acidic conditions.

Electrophilic Aromatic Substitution

The 3,4-dimethoxybenzyl moiety undergoes electrophilic substitution, though reactivity is moderated by steric and electronic effects.

| Reagent/Conditions | Products Formed | Key Observations | References |

|---|---|---|---|

| HNO₃ (H₂SO₄, 0°C) | Nitro-substituted derivative (para) | Meta-directing effect of methoxy | |

| Br₂ (FeBr₃, DCM) | Brominated at C5 of the benzyl ring | Limited regioselectivity |

Methoxy groups activate the ring but direct substitution to less hindered positions.

Applications De Recherche Scientifique

Pharmacological Applications

N-(3,4-Dimethoxybenzyl)-2-propanamine hydrochloride has garnered attention for its potential in drug discovery and development. The compound's structure allows it to interact with various biological targets, making it a candidate for treating several conditions.

- Antioxidant Activity : Preliminary studies indicate that compounds containing the 3,4-dimethoxybenzyl group exhibit antioxidant properties. They have been tested for their ability to scavenge free radicals and chelate metals, which is crucial in preventing oxidative stress-related diseases.

- Antibacterial and Anti-inflammatory Properties : Research has shown that derivatives of amide compounds, including this compound, possess antibacterial and anti-inflammatory activities. These properties are essential for developing new therapeutic agents against infections and inflammatory conditions .

- Neurological Disorders : The compound is being investigated as a lead in drug development targeting neurological disorders. Its unique structural features may enhance its efficacy in modulating neurotransmitter systems.

Biochemical Applications

In biochemistry, this compound plays a role in various synthetic processes.

- Synthesis of Novel Compounds : The compound serves as a precursor in synthesizing novel benzamide derivatives. These derivatives have been analyzed using spectroscopic methods (IR, NMR) to determine their structural and functional properties.

- Self-Assembled Monolayers (SAMs) : The 3,4-dimethoxybenzyl group has been used as a protective moiety in the formation of SAMs. Studies demonstrate that this protective group enhances solubility and stability during synthesis processes at elevated temperatures.

Industrial Chemistry Applications

This compound is also utilized in industrial chemistry.

- Additives in Manufacturing : The compound can be employed as an additive in various industrial sectors such as plastics and rubber manufacturing. Its incorporation can improve the properties of final products.

- Intermediates in Chemical Synthesis : It acts as an intermediate in the synthesis of other chemical compounds, enhancing the efficiency and yield of industrial processes.

Future Directions and Case Studies

While current research highlights promising applications for this compound, further studies are necessary to elucidate its mechanisms of action and optimize its therapeutic potential.

Case Study Example

A recent study focused on synthesizing a series of amide derivatives from 2,3-dimethoxybenzoic acid showed that modifications involving this compound led to significant improvements in antioxidant activity compared to unmodified analogs. These findings suggest that such derivatives could be further developed into effective therapeutic agents against oxidative stress-related diseases.

Mécanisme D'action

The mechanism of action of N-(3,4-Dimethoxybenzyl)-2-propanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(3,4-Dimethoxybenzyl)-N-ethylamine hydrochloride

- N-(3,4-Dimethoxybenzyl)-N-methylamine hydrochloride

- 3,4-Dimethoxybenzyl chloride

Uniqueness

N-(3,4-Dimethoxybenzyl)-2-propanamine hydrochloride is unique due to its specific substitution pattern and the presence of both methoxy and amine functional groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Activité Biologique

N-(3,4-Dimethoxybenzyl)-2-propanamine hydrochloride is a compound of significant interest in biological and medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzyl group with two methoxy substituents on the aromatic ring, contributing to its unique chemical reactivity and biological profile. The presence of the amine group allows for various interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against various pathogens, although specific strains and mechanisms remain under investigation.

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.

- Neuroprotective Effects : Emerging evidence suggests that this compound may have neuroprotective properties, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's .

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific neurotransmitter receptors or enzymes, modulating their activity. This interaction may influence signaling pathways related to neurotransmission and cellular metabolism.

Table 1: Summary of Biological Activities

Research Insights

- Antimicrobial Studies : In vitro studies have demonstrated that this compound inhibits the growth of Gram-positive and Gram-negative bacteria. Further research is needed to determine its efficacy against specific pathogens and its potential as a therapeutic agent.

- Antioxidant Mechanism : The antioxidant properties were evaluated using various assays (e.g., DPPH radical scavenging assay), indicating significant activity that could contribute to its protective effects against oxidative damage.

- Neuroprotection in Animal Models : Animal studies have suggested that the compound may attenuate neuronal cell death in models of neurodegeneration. These findings warrant further investigation into its potential as a treatment for neurodegenerative disorders.

Comparison with Similar Compounds

This compound can be compared with other similar compounds to highlight its unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(2,3-Dimethoxybenzyl)-2-propanamine | Similar dimethoxy substitution on benzene | Different substitution pattern affecting activity |

| N-(4-Methoxybenzyl)-2-propanamine | Contains only one methoxy group | Potentially different pharmacological profile |

| N-Benzyl-2-propanamine | No methoxy groups present | Lacks solubility enhancement from methoxys |

Propriétés

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2.ClH/c1-9(2)13-8-10-5-6-11(14-3)12(7-10)15-4;/h5-7,9,13H,8H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWODOUZBAWFIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC(=C(C=C1)OC)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.